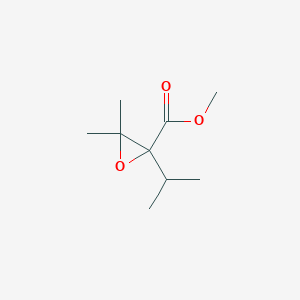![molecular formula C9H13F2N3 B13163422 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H13F2N3 It is characterized by the presence of a difluorocyclopentyl group attached to a pyrazol-4-amine moiety
Vorbereitungsmethoden
The synthesis of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the difluorocyclopentyl group:
Attachment of the difluorocyclopentyl group to a pyrazole ring: This step involves the formation of a carbon-nitrogen bond between the difluorocyclopentyl group and the pyrazole ring. This can be achieved through nucleophilic substitution reactions or other suitable coupling reactions.
Final modifications: The final step involves any necessary modifications to the compound to achieve the desired purity and properties.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to target proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. Further research is needed to fully elucidate the detailed mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
- N-({1-[(3,3-Difluorocyclopentyl)methyl]cyclopentyl}methyl)cyclopropanamine
- (3,3-Difluorocyclopentyl)methylamine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications
Eigenschaften
Molekularformel |
C9H13F2N3 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-[(3,3-difluorocyclopentyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)2-1-7(3-9)5-14-6-8(12)4-13-14/h4,6-7H,1-3,5,12H2 |
InChI-Schlüssel |
PHRFRKUDYSFXJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1CN2C=C(C=N2)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


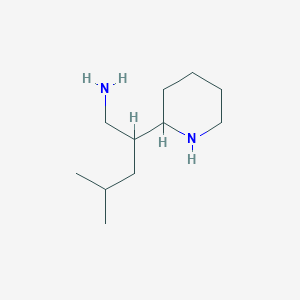
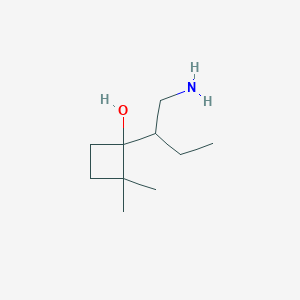
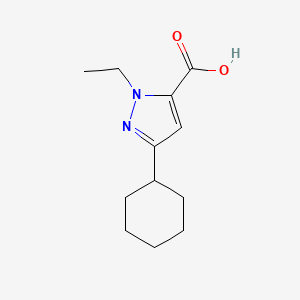
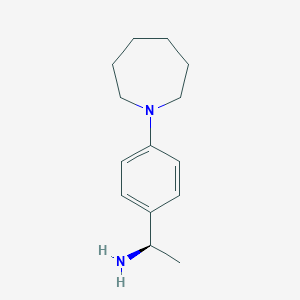


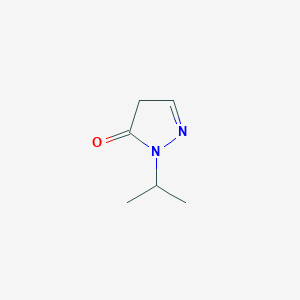
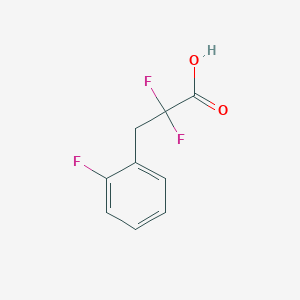

![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)

